[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate
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Overview
Description
[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate is a chemical compound that features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction mixture is then purified to obtain the final product in its hydrated form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds.
Scientific Research Applications
[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 2-Aminoimidazole
- 4-(1H-Imidazol-2-yl)aniline
Uniqueness
[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific research applications .
Properties
IUPAC Name |
2-imidazol-1-ylpropan-1-amine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH.H2O/c1-6(4-7)9-3-2-8-5-9;;;/h2-3,5-6H,4,7H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDOUFNBHNHPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=CN=C1.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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